(S)-(+)-Rolipram is the less potent enantiomer of Rolipram, a compound known for its inhibitory activity against Phosphodiesterase 4 (PDE4) [, , , , , , , , ]. (S)-(+)-Rolipram plays a crucial role in scientific research as a tool to investigate the functions of PDE4 and the cAMP signaling pathway [, , , ].
Several methods exist for synthesizing (S)-(+)-Rolipram. One approach involves the enantiodivergent synthesis of both (R)- and (S)-Rolipram from a common intermediate, rac-3-(3’-cyclopentyloxy-4’-methoxy)phenyl-4-nitro butyric acid []. This method utilizes (S)-(-)-phenylethylamine to create separable diastereoisomeric amides for resolution. Subsequent reduction of the nitro group and intramolecular transamidation yield the desired (S)-(+)-Rolipram enantiomer.
Alternative approaches employ continuous-flow multistep synthesis using heterogeneous catalysts [, , , , , ]. This method utilizes flow chemistry techniques and various catalysts to achieve high enantioselectivity and yield.
(S)-(+)-Rolipram shares its core structure with (R)-(-)-Rolipram, consisting of a phenyl ring with cyclopentyloxy and methoxy substitutions, linked to a pyrrolidone ring via a butyramide chain. The key difference lies in the spatial arrangement of atoms around the chiral center on the butyramide chain, resulting in distinct enantiomeric configurations. This chirality influences the binding affinity to PDE4 and subsequent biological activity [, , , , , ].
Crystal structures of PDE4 in complex with (R,S)-Rolipram [, ] provide insights into the binding interactions within the enzyme's catalytic domain. These structures offer valuable information for understanding the structure-activity relationship and designing more selective PDE4 inhibitors.
(S)-(+)-Rolipram exerts its biological effects by inhibiting PDE4, albeit with lower potency compared to its enantiomer (R)-(-)-Rolipram [, , , , ]. PDE4 specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes. By inhibiting PDE4, (S)-(+)-Rolipram prevents cAMP degradation, leading to increased intracellular cAMP levels. This elevation in cAMP concentration affects downstream signaling pathways, ultimately influencing cellular responses [, , , ].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9